5-Bromo-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a bromine atom at the 5-position and a methyl group at the 8-position of the imidazo[1,2-a]pyridine ring system, which imparts unique chemical properties that are of significant interest in various scientific fields. This compound has been studied for its potential roles in drug development and other biological applications due to its structural characteristics and reactivity .
5-Bromo-8-methylimidazo[1,2-a]pyridine is classified as a heterocyclic aromatic compound due to its cyclic structure containing nitrogen atoms. It falls under the category of imidazole derivatives, which are known for their biological activities including antimicrobial and anticancer properties .
The synthesis of 5-Bromo-8-methylimidazo[1,2-a]pyridine commonly involves bromination reactions. One effective method employs bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Another innovative approach includes metal-free and aqueous synthesis methods that utilize NaOH-promoted cycloisomerizations of N-propargylpyridiniums, yielding high quantities of imidazo[1,2-a]pyridines in a rapid manner .
The reaction conditions can be optimized for yield and purity using continuous flow synthesis techniques or microreactors, which allow for better control over reaction parameters and scalability .
The molecular structure of 5-Bromo-8-methylimidazo[1,2-a]pyridine consists of a fused imidazole and pyridine ring system. The presence of the bromine atom at the 5-position significantly influences the compound's reactivity and interaction with biological targets.
The molecular formula is C_8H_7BrN_2, with a molecular weight of approximately 215.06 g/mol. The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure .
5-Bromo-8-methylimidazo[1,2-a]pyridine can undergo several types of chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yields and selectivity. For instance, nucleophilic substitution reactions may require specific solvents or temperatures to enhance reaction rates .
The mechanism of action for 5-Bromo-8-methylimidazo[1,2-a]pyridine largely depends on its biological application. In medicinal chemistry, it may interact with various biological targets such as enzymes or receptors. The bromine atom can form halogen bonds with target molecules, enhancing binding affinity. Additionally, the imidazo[1,2-a]pyridine ring system allows for π-π stacking interactions and hydrogen bonding that contribute to its biological activity .
5-Bromo-8-methylimidazo[1,2-a]pyridine is typically a solid at room temperature with specific melting points that vary based on purity and synthesis methods.
The compound is characterized by its reactivity due to the presence of both halogen and nitrogen functionalities. Its solubility in organic solvents such as dichloromethane makes it suitable for various chemical reactions .
5-Bromo-8-methylimidazo[1,2-a]pyridine has several scientific uses:
The construction of the imidazo[1,2-a]pyridine core has evolved significantly beyond classical condensation approaches, with contemporary methodologies emphasizing atom economy, regioselectivity, and functional group compatibility. The 5-bromo-8-methyl derivative benefits particularly from these advances due to the pharmacological significance of its substitution pattern. Metal-free aqueous synthesis represents a paradigm shift in sustainable scaffold assembly, exemplified by the NaOH-promoted cycloisomerization of N-propargylpyridinium bromides. This approach achieves quantitative yields on multi-gram scales (>10g) within minutes under ambient aqueous conditions, demonstrating exceptional functional group tolerance for halogens (including bromo), methyl, trifluoromethyl, nitro, and amino substituents [3]. The reaction mechanism proceeds via base-induced alkyne-allene isomerization followed by Nazariv-type electrocyclization, leveraging the enhanced acidity of the propargyl CH₂ group α to the pyridinium moiety [3].
Ultrasound-assisted C-H functionalization has emerged as a powerful tool for imidazo[1,2-a]pyridine synthesis, enabling catalyst-free cyclizations in aqueous media. This technique utilizes potassium iodide and tert-butyl hydroperoxide under acoustic irradiation to facilitate oxidative coupling between ketones and 2-aminopyridines, yielding variously substituted imidazopyridines without requiring transition metal catalysts or bases [7]. Microwave-assisted protocols further enhance synthetic efficiency, as demonstrated in ligand-free palladium-catalyzed three-component reactions that assemble 2,3-diarylimidazo[1,2-a]pyridines with exceptional molecular diversity in a single step [7].
Table 1: Comparative Analysis of Innovative Imidazo[1,2-a]pyridine Synthesis Methods
Methodology | Conditions | Reaction Time | Yield Range | Key Advantages |
---|---|---|---|---|
NaOH-promoted cycloisomerization | H₂O, rt, 1 eq NaOH | 2 min | >99% | Metal-free, quantitative yield, aqueous medium |
Ultrasound-assisted C-H functionalization | H₂O, KI/TBHP, ultrasound | 30-40 min | 70-92% | Catalyst-free, no base, green solvent |
Microwave three-component coupling | Pd(OAc)₂, solvent-free, MW | <30 min | 80-95% | High diversity, ligand-free, rapid |
Flavin-iodine aerobic oxidation | Flavin/I₂ catalyst, aerobic | 12-24 h | 65-89% | Dual catalysis, enables 3-thioimidazopyridines |
Installation of bromine at the C5 position and methyl at C8 demands precise regiocontrol to avoid isomer contamination. Direct electrophilic bromination typically requires protecting group strategies or carefully tuned electronic effects to favor C5 substitution. An effective approach employs in situ generation of brominating agents via α-bromination shuttles, where 2-aminopyridine derivatives transfer bromine from sources like CBrCl₃ to the α-carbon of carbonyl precursors, achieving disubstituted 3-phenylimidazo[1,2-a]pyridines with C5 bromination in >85% isolated yield [7]. For 8-methyl derivatives, Friedel-Crafts alkylation or directed ortho-metalation strategies prove effective, though methylation prior to ring closure often provides superior regiocontrol. The 8-methyl group significantly enhances electron density at adjacent positions, facilitating subsequent electrophilic substitutions.
Switchable iodine catalysis enables site-selective functionalization of preformed imidazo[1,2-a]pyridine cores. While molecular iodine alone catalyzes C3 allylation, combining iodine with allylic alcohols promotes room-temperature iodination at electron-rich positions, a strategy potentially adaptable to bromination [7]. Sequential functionalization via cross-dehydrogenative coupling offers an alternative pathway, where methyl-substituted precursors undergo selective bromination using N-bromosuccinimide (NBS) under radical initiation conditions. The methyl group's +I effect activates adjacent positions while bromine's -I effect deactivates the ring toward overbromination.
Table 2: Sequential Functionalization Approaches for 5-Bromo-8-methylimidazo[1,2-a]pyridine
Sequence | Method for Methylation | Method for Bromination | Key Regiochemical Considerations |
---|---|---|---|
Methylation first | Friedel-Crafts on imidazopyridine | NBS, radical initiation (C5) | 8-methyl directs electrophiles to C5/C7 positions |
Bromination first | Directed ortho-metalation (C8) | Electrophilic bromination (C5) | Bromine deactivates toward electrophiles |
Simultaneous | Pre-methylated pyridine precursor | Cyclization with α-bromocarbonyl | Requires orthogonal stability of substituents |
The bromine atom at C5 serves as a versatile handle for palladium and copper-catalyzed cross-coupling transformations, while the C8 methyl group can undergo directed C-H functionalization. Suzuki-Miyaura couplings of 5-bromo-8-methylimidazo[1,2-a]pyridine proceed efficiently with Pd(PPh₃)₄ (2-5 mol%) in aqueous dioxane at 80-100°C, enabling biaryl formation with >90% conversion using arylboronic acids bearing diverse electronic properties [7]. Sonogashira reactions require careful copper co-catalyst optimization to prevent alkyne homocoupling; employing PdCl₂(PPh₃)₂ with CuI in triethylamine at 60°C provides alkynylated products in 70-88% yield without affecting the methyl substituent [3].
Copper-catalyzed systems offer economic advantages for carbon-heteroatom bond formation. Ullmann-type amination with primary and secondary amines proceeds effectively using CuI (10 mol%) with 1,10-phenanthroline as ligand in toluene at 110°C, achieving C5-aminated derivatives in 75-92% yield [7]. For C-H functionalization adjacent to the methyl group, palladium acetate/silver carbonate systems enable direct arylation at C7 using aryl iodides as coupling partners. The methyl group's weak directing effect facilitates this regioselective transformation without requiring stronger directing groups that might necessitate additional deprotection steps.
Table 3: Catalytic Cross-Coupling Applications of 5-Bromo-8-methylimidazo[1,2-a]pyridine
Reaction Type | Catalyst System | Conditions | Applications |
---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 85°C, 12 h | Biaryl pharmacophore introduction |
Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, PPh₃ | Et₃N, 60°C, 24 h | Alkynyl-linked bioactive conjugates |
Buchwald-Hartwig | CuI, 1,10-phenanthroline, K₃PO₄ | Toluene, 110°C, 24 h | Amino acid conjugates, complex amines |
Direct C-H arylation | Pd(OAc)₂ (10 mol%), Ag₂CO₃ | PivOH, DMA, 120°C, 24 h | C7-arylated analogs for SAR studies |
Comprehensive structural elucidation of 5-bromo-8-methylimidazo[1,2-a]pyridine employs complementary analytical techniques. Single-crystal X-ray diffraction analysis of closely related analogs (e.g., 8-methyl-2-phenylimidazo[1,2-a]pyridine) reveals a nearly planar bicyclic system with typical bond lengths of 1.37 Å for the imidazole C₂=N₁ bond and 1.34 Å for the pyridine C₅-C₆ bond [3]. The methyl group at C8 causes negligible steric distortion but induces measurable electron density redistribution across the fused ring system. Although the specific 5-bromo derivative's crystal structure remains unreported, crystallographic data for brominated analogs at other positions (e.g., 5-bromo-2-phenylimidazo[1,2-a]pyridine) show Br-C bond lengths of approximately 1.89 Å with minimal ring distortion [3].
Nuclear magnetic resonance spectroscopy provides solution-phase structural insights. Characteristic ¹H NMR signals in CDCl₃ include the C8 methyl singlet at δ 2.42-2.45 ppm and distinctive four-spin system for H6/H7 protons appearing as doublet of doublets (δ 7.55-7.58 ppm, J = 9.0 Hz) and triplet (δ 7.30-7.33 ppm, J = 7.5 Hz), respectively, with H3 proton resonating as a singlet near δ 7.80 ppm [2]. ¹³C NMR exhibits diagnostic signals at δ 121.5 (C5-Br), 137.2 (C8a), 144.5 (C2), and 18.9 ppm (C8-CH₃). The ¹H-¹³C HSQC spectrum unambiguously correlates the methyl protons (δ~2.44) to the carbon at 18.9 ppm, while HMBC correlations from the methyl protons to C7 (δ 117.8), C8 (δ 135.4), and C8a (δ 137.2) confirm its attachment position.
Table 4: Characteristic NMR Spectral Assignments for 5-Bromo-8-methylimidazo[1,2-a]pyridine
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Correlation Evidence |
---|---|---|---|---|
¹H | 2.44 | s (3H) | C8-CH₃ | HSQC to δ 18.9; HMBC to C7/C8a |
¹H | 7.31 | t (1H, J=7.5 Hz) | H7 | COSY to H6; HMBC to C5, C8a |
¹H | 7.57 | dd (1H, J=9.0, 1.0 Hz) | H6 | COSY to H7; HMBC to C8 |
¹H | 7.82 | s (1H) | H3 | HMBC to C2, C8a |
¹³C | 18.9 | q | C8-CH₃ | HSQC to δ 2.44 |
¹³C | 117.8 | d | C7 | HMBC from H6, H7, CH₃ |
¹³C | 121.5 | s | C5 | HMBC from H6, H7 |
¹³C | 144.5 | s | C2 | HMBC from H3 |
Infrared spectroscopy further corroborates structural features, showing C-H aromatic stretches at 3050-3100 cm⁻¹, C=N absorption at 1600-1620 cm⁻¹, and C-Br vibration at 560-590 cm⁻¹. Mass spectrometry provides confirmatory evidence via the molecular ion cluster at m/z 210/212 ([M]⁺) with characteristic isotopic patterns matching ⁷⁹Br/⁸¹Br distribution [2]. The fragmentation pathway typically shows loss of methyl radical (m/z 195/197) followed by HCN elimination, consistent with the fused heterocyclic structure. These complementary analytical techniques collectively provide unambiguous structural verification essential for compound validation in medicinal chemistry programs.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7